molecular formula C23H19NO7 B10831856 [(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B10831856
M. Wt: 421.4 g/mol
InChI Key: AEVGNLMZEXKNKR-MRSBXDGLSA-N
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Description

LKY-047 is a derivative of Decursin and is known for its potent and selective inhibition of cytochrome P450 2J2 (CYP2J2). This compound is a reversible competitive inhibitor with an IC50 value of 1.7 micromolar. It is inactive against other human cytochrome P450 enzymes, making it highly selective for CYP2J2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LKY-047 involves the esterification of (7S)-(+)-(4-nitrophenyl)-acrylic acid with 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester. The reaction conditions typically include the use of human liver microsomes and NADPH to evaluate the inhibitor potencies .

Industrial Production Methods: Industrial production methods for LKY-047 are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

Types of Reactions: LKY-047 undergoes competitive inhibition reactions, particularly with CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities. It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation .

Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes and NADPH. The reactions are typically carried out in vitro to evaluate the inhibitory effects of LKY-047 on CYP2J2 .

Major Products Formed: The major products formed from these reactions include the demethylated and hydroxylated metabolites of astemizole, terfenadine, and ebastine .

Scientific Research Applications

LKY-047 is primarily used in scientific research to study the inhibition of CYP2J2. This enzyme is involved in the metabolism of various endogenous and exogenous compounds, including drugs. By inhibiting CYP2J2, LKY-047 helps researchers understand the role of this enzyme in drug metabolism and its potential implications in drug-drug interactions .

Mechanism of Action

LKY-047 exerts its effects by binding to the active site of CYP2J2, thereby inhibiting its enzymatic activity. This inhibition is competitive, meaning LKY-047 competes with the substrate for binding to the enzyme. The molecular targets involved include the active site of CYP2J2, where LKY-047 forms a reversible complex .

Comparison with Similar Compounds

Similar Compounds:

  • Sesamin
  • 1-(3-chlorophenyl)-3-phenylurea

Uniqueness: LKY-047 is unique due to its high selectivity for CYP2J2. Unlike other inhibitors, it does not affect other human cytochrome P450 enzymes, making it a valuable tool for studying the specific role of CYP2J2 in drug metabolism .

Properties

Molecular Formula

C23H19NO7

Molecular Weight

421.4 g/mol

IUPAC Name

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C23H19NO7/c1-23(2)20(30-22(26)9-5-14-3-7-17(8-4-14)24(27)28)12-16-11-15-6-10-21(25)29-18(15)13-19(16)31-23/h3-11,13,20H,12H2,1-2H3/b9-5+/t20-/m0/s1

InChI Key

AEVGNLMZEXKNKR-MRSBXDGLSA-N

Isomeric SMILES

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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